Cpypp

概要

準備方法

合成経路と反応条件

CPYPPの合成は、コアピラゾリジンジオン構造の調製から始まり、いくつかの段階を伴います。主要なステップには以下が含まれます。

ピラゾリジンジオンコアの形成: これは一般的に、フェニルヒドラジンと酢酸エチルを酸性条件下で反応させて1-フェニル-3,5-ピラゾリジンジオンを形成することで達成されます。

クロロフェニル基の導入: クロロフェニル基は、水酸化ナトリウムなどの塩基の存在下で、2-クロロベンズアルデヒドとの縮合反応によって導入されます。

プロペニリデン結合の形成: 最後のステップは、適切なアルデヒドとのノエナゲル縮合反応によってプロペニリデン結合を形成することを含みます

工業的製造方法

This compoundの工業的製造は、同様の合成経路に従いますが、大規模製造向けに最適化されています。これには以下が含まれます。

反応条件の最適化: 温度、溶媒、反応時間を最適化することで、高い収率と純度を確保します。

化学反応の分析

反応の種類

CPYPPは、以下を含むいくつかの種類の化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化されて、対応する酸化された生成物を生成することができます。

還元: 還元反応は、ピラゾリジンジオンコアまたはプロペニリデン結合を変更するために実行できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物

これらの反応から生成される主な生成物には、改変された官能基を持つthis compoundのさまざまな誘導体が含まれ、これらはさらなる研究や用途に使用できます .

科学的研究の応用

Key Mechanistic Insights

- Inhibition of Rac Activation : CPYPP inhibits Rac activation in lymphocytes, which is vital for cell migration and immune response .

- Impact on Cytokine Release : The compound reduces the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, highlighting its potential in treating inflammatory diseases .

Inflammatory Diseases

This compound has shown promise in alleviating symptoms associated with acute lung injury (ALI) and other inflammatory conditions. In animal models, treatment with this compound resulted in:

- Decreased Lung Injury Scores : Mice treated with this compound exhibited lower scores of lung injury compared to control groups, indicating reduced pulmonary damage .

- Reduced Inflammatory Cell Infiltration : The compound significantly diminished the infiltration of activated lymphocytes into tissues during inflammatory responses .

Autoimmune Disorders

Research indicates that this compound may serve as a therapeutic agent in autoimmune diseases by modulating immune cell behavior:

- Transplant Rejection : In models of transplant rejection, this compound reduced tissue infiltration by activated lymphocytes, suggesting its potential as an immunosuppressant .

- Rheumatoid Arthritis : Given its ability to inhibit Rac activation, this compound may also be beneficial in managing rheumatoid arthritis by controlling inflammation and joint damage .

Cancer Research

The role of this compound in cancer biology is emerging:

- Tumor Microenvironment Modulation : By inhibiting DOCK2 activity, this compound could alter the tumor microenvironment and suppress tumor-associated inflammation .

- T Cell Dynamics : Its impact on T cell migration may influence anti-tumor immunity, making it a candidate for combination therapies with checkpoint inhibitors .

Table 1: Summary of Experimental Findings with this compound

Table 2: Cytokine Modulation by this compound

| Cytokine | Control Group (pg/mL) | This compound Treatment Group (pg/mL) |

|---|---|---|

| TNF-α | 150 ± 20 | 50 ± 10 |

| IL-1β | 100 ± 15 | 30 ± 5 |

| IL-6 | 200 ± 25 | 70 ± 12 |

Case Study 1: Acute Lung Injury Model

In a study investigating acute lung injury induced by lipopolysaccharide (LPS), mice treated with this compound showed significant improvements in lung function and histopathological scores compared to untreated controls. The study highlighted the compound's ability to inhibit pro-inflammatory cytokine release and reduce neutrophil infiltration into lung tissues.

Case Study 2: Autoimmune Disease Model

A model of autoimmune disease demonstrated that administration of this compound led to decreased activation of autoreactive T cells and reduced tissue damage. This suggests that targeting DOCK2 with this compound could provide a novel approach to managing autoimmune conditions.

作用機序

CPYPPは、DOCK2のDHR-2ドメインに結合することで効果を発揮し、それによってRac1に対するそのグアニンヌクレオチド交換因子活性を阻害します。この阻害はRac1の活性化を阻止し、化学走性反応とT細胞の活性化の減少につながります。 関与する分子標的には、DOCK2、Rac1、およびシグナル伝達経路におけるその他の関連タンパク質が含まれます .

類似化合物の比較

類似化合物

DOCK180: Rac1と相互作用する別のグアニンヌクレオチド交換因子ですが、this compoundによる阻害は弱いです。

DOCK5: DOCK2に似ていますが、特異性と阻害プロファイルが異なります。

This compoundの独自性

This compoundは、DOCK2-Rac1相互作用阻害剤としての高い特異性と効力においてユニークです。 それは、22.8 µMのIC50で用量依存的な阻害を示し、DOCK2-Rac1経路を研究するための貴重なツールとなっています .

類似化合物との比較

Similar Compounds

DOCK180: Another guanine nucleotide exchange factor that interacts with Rac1 but is less inhibited by CPYPP.

DOCK5: Similar to DOCK2, but with different specificity and inhibition profile.

DOCK9: Exhibits less inhibition by this compound compared to DOCK2

Uniqueness of this compound

This compound is unique in its high specificity and potency as a DOCK2-Rac1 interaction inhibitor. It exhibits a dose-dependent inhibition with an IC50 of 22.8 µM, making it a valuable tool for studying the DOCK2-Rac1 pathway .

生物活性

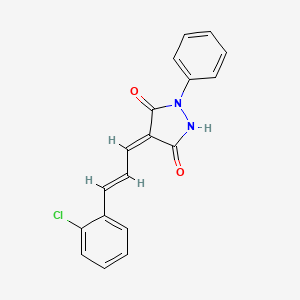

Cpypp, chemically known as 4-[3'-(2″-chlorophenyl)-2'-propen-1'-ylidene]-1-phenyl-3,5-pyrazolidinedione, is a small-molecule inhibitor primarily targeting the DOCK2 protein, which plays a crucial role in the activation of Rac GTPases. This compound has garnered attention for its potential applications in immunology and cancer treatment due to its ability to modulate inflammatory responses and inhibit cancer cell proliferation.

This compound functions as an inhibitor of DOCK2, a guanine nucleotide exchange factor that activates Rac1 GTPase. By binding to the DHR-2 domain of DOCK2, this compound inhibits its catalytic activity, leading to decreased Rac activation. This inhibition results in reduced chemotactic responses and T cell activation in lymphocytes, which is significant for conditions like transplant rejection and autoimmune diseases .

Inhibition of DOCK1 and DOCK5

In addition to its effects on DOCK2, this compound also inhibits DOCK1 and DOCK5. This broad spectrum of action suggests that this compound could be utilized in various therapeutic contexts where these proteins are involved in disease processes, particularly in cancer where aberrant Rac signaling is often implicated .

In Vitro Studies

- Lymphocyte Activation : Treatment with this compound has been shown to block both chemokine receptor- and antigen receptor-mediated Rac activation in lymphocytes. This blockade leads to a marked reduction in T cell activation and chemotaxis, indicating potential use as an immunosuppressant .

- Prostate Cancer Cells : In studies involving prostate cancer cells, this compound demonstrated significant cytotoxic effects. When treated with varying concentrations (0–100 μM), prostate cancer cells showed reduced viability, particularly at sub-lethal doses (10 μM) where biochemical analyses indicated altered cellular pathways related to apoptosis and cell cycle regulation .

Case Studies

A notable case study involved the application of this compound in treating ROBO1-deficient prostate cancer cells. The study revealed that targeting DOCK1 with this compound could inhibit the progression of aggressive cancer subtypes characterized by the loss of ROBO1 expression. This suggests that this compound might be a viable candidate for targeted therapy in specific cancer profiles .

Data Tables

| Study | Target | Effect Observed | Concentration Used |

|---|---|---|---|

| Lymphocyte Activation Study | DOCK2 | Blocked T cell activation | 10 μM |

| Prostate Cancer Cell Study | DOCK1 | Reduced cell viability | 0-100 μM |

| ROBO1-deficient Cancer Study | DOCK1 | Inhibited tumor progression | 10 μM |

特性

IUPAC Name |

(4E)-4-[(E)-3-(2-chlorophenyl)prop-2-enylidene]-1-phenylpyrazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O2/c19-16-12-5-4-7-13(16)8-6-11-15-17(22)20-21(18(15)23)14-9-2-1-3-10-14/h1-12H,(H,20,22)/b8-6+,15-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZJFICTTKPNCK-KVDBUQHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=CC=CC3=CC=CC=C3Cl)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C(=O)/C(=C/C=C/C3=CC=CC=C3Cl)/C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Cpypp?

A1: this compound acts as an allosteric inhibitor of specific DOCK proteins, primarily DOCK1 and DOCK5. [, ] These proteins function as atypical guanine nucleotide exchange factors (GEFs) for the Rho GTPases, Rac1 and Cdc42, which are crucial regulators of cytoskeletal dynamics and various cellular processes. [] By inhibiting DOCK1 and DOCK5, this compound disrupts the activation of Rac1 and potentially Cdc42, leading to downstream effects on cell migration, ROS production, and other cellular functions. []

Q2: What are the implications of inhibiting DOCK2 and KCa3.1 with this compound in the context of fibroblast-to-myofibroblast transformation?

A2: Research suggests that both DOCK2 and the potassium channel KCa3.1 play roles in the transformation of fibroblasts into myofibroblasts, a process contributing to fibrosis in various diseases. [] In vitro studies using this compound demonstrated that inhibiting DOCK2 attenuated the upregulation of genes associated with fibroblast transformation induced by transforming growth factor β (TGFβ). [] This suggests that DOCK2, and potentially its downstream signaling pathways targeted by this compound, could be therapeutically relevant in mitigating fibrosis.

Q3: How does this compound impact cancer cells, specifically in the context of the ROBO1 pathway?

A3: Studies indicate that loss of the ROBO1 protein and subsequent elevation of DOCK1 are associated with aggressive prostate cancer, particularly in African American patients. [] this compound, by inhibiting DOCK1, shows promise in preclinical models by decreasing Rac1 activity, inhibiting the transmigration of ROBO1-deficient cancer cells, and reducing metastatic spread. [] These findings suggest that targeting the ROBO1/DOCK1 axis with this compound could hold therapeutic potential for specific cancer subtypes.

Q4: Has this compound been investigated for its role in other cellular processes beyond cell migration and cancer?

A4: Yes, this compound has shown efficacy in modulating neutrophil function. Studies demonstrate that this compound inhibits both fMLF- and PMA-induced Rac activation in neutrophils, leading to impaired chemotaxis and reduced ROS production. [] Additionally, this compound has been implicated in regulating the formation of neutrophil extracellular traps (NETs), which are involved in inflammatory responses. [] These findings suggest a potential role for this compound in modulating neutrophil-mediated inflammation and immune responses.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。